The molecular structure of LXH254, which incorporates the 2-(Trifluoromethyl)isonicotinamide group, has been analyzed through X-ray crystallography in complex with BRAF. [] This structural data provides insights into the binding mode and interactions of the 2-(Trifluoromethyl)isonicotinamide moiety within the kinase active site.
2-(Trifluoromethyl)isonicotinamide contributes to the mechanism of action of LXH254 by enabling the compound to selectively bind to and inhibit B/C RAF kinases. [] This selectivity arises from the specific interactions of the 2-(Trifluoromethyl)isonicotinamide moiety, along with other structural components of LXH254, with the amino acid residues in the kinase active site.
The primary application of 2-(Trifluoromethyl)isonicotinamide, as highlighted in the provided papers, lies in its incorporation into the structure of LXH254. [] LXH254 is a potent and selective B/C RAF inhibitor with promising anti-cancer activity, particularly against RAS mutant cancers. [] Preclinical studies have shown its efficacy and tolerability, leading to its advancement into phase 1 clinical trials. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: